molecular formula C17H18N2O4 B15335017 5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B15335017
M. Wt: 314.34 g/mol
InChI Key: WUBCXLCODKFGID-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of Isoindoline Core: Starting from phthalic anhydride and an appropriate amine to form the isoindoline core.

    Introduction of Piperidyl Group: Reacting the isoindoline derivative with a piperidine derivative under controlled conditions.

    tert-Butyl Group Addition: Introducing the tert-butyl group through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidyl or isoindoline moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reagents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

    Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.

Uniqueness

5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione may offer unique advantages over these similar compounds, such as improved selectivity, reduced side effects, or enhanced potency.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

5-tert-butyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)9-4-5-10-11(8-9)16(23)19(15(10)22)12-6-7-13(20)18-14(12)21/h4-5,8,12H,6-7H2,1-3H3,(H,18,20,21)

InChI Key

WUBCXLCODKFGID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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